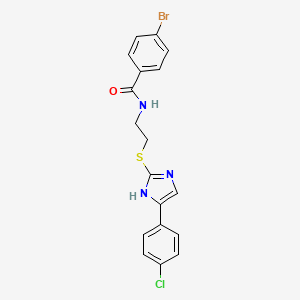

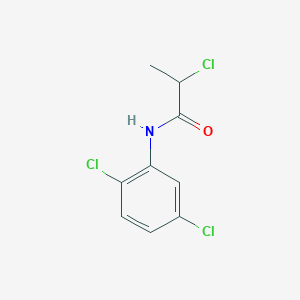

4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The presence of the imidazolyl moiety suggests that it may have some affinity for biological targets, as seen in the synthesis of N-substituted imidazolylbenzamides with cardiac electrophysiological activity . The bromo and chloro substituents indicate that this compound could be involved in further chemical reactions, possibly as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors and employing various chemical transformations such as elimination, reduction, and bromination . For example, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole and benzoyl chloride derivatives . Similarly, the synthesis of substituted benzamide derivatives can involve reactions between amines and benzoyl bromides in the presence of a base . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can exhibit different degrees of order and disorder, as well as various molecular conformations and hydrogen bonding patterns . For instance, some molecules may be disordered over two sets of atomic sites, while others are fully ordered . The presence of halogen atoms, such as bromo and chloro substituents, can influence the molecular geometry and the potential for intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions. For example, they can undergo cyclization reactions to form different heterocyclic systems . The presence of a bromo substituent in the compound suggests that it could act as a good leaving group in nucleophilic substitution reactions, potentially leading to the formation of new C-N or C-O bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, halogenated compounds often have higher molecular weights and may exhibit different solubility profiles compared to their non-halogenated counterparts . The presence of an imidazole ring could confer certain electronic properties, such as increased polarity or the ability to engage in hydrogen bonding . These properties are important for understanding the behavior of the compound in biological systems or during chemical reactions.

Scientific Research Applications

Organic Synthesis and Chemical Properties

- The synthesis of benzimidazole derivatives from o-bromophenyl isocyanide and primary amines under CuI catalysis has been explored, showcasing the chemical versatility of bromo-substituted compounds in generating heterocyclic compounds with potential biological activities (Lygin & Meijere, 2009).

- Research on thiourea derivatives, including those with bromophenyl groups, has demonstrated their potential as antipathogenic agents, highlighting the significance of these compounds in developing new antimicrobial strategies (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Applications

- A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, indicating the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021).

- Another study focused on urea and thiourea derivatives containing benzimidazole groups, demonstrating their effectiveness as anticancer agents through inducing apoptosis in breast cancer cell lines (Siddig et al., 2021).

Material Science and Other Applications

- The development of polyamides with bulky triaryl imidazole pendent groups has been researched for their solubility and thermal stability, contributing to advances in material science by offering new polymers with potential high-performance applications (Ghaemy, Behmadi, & Alizadeh, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUQIQSFTLGNKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)

![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)